(2-Methoxyphenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-29-17-7-3-2-6-16(17)21(28)27-12-10-26(11-13-27)20-14-19(23-15-24-20)25-18-8-4-5-9-22-18/h2-9,14-15H,10-13H2,1H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRCWPBRSYWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, contributing to their biological activities.
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bonding and other non-covalent interactions, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects.
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Methoxyphenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone. These factors include pH, temperature, presence of other molecules, and the specific cellular environment.
Biological Activity
The compound (2-Methoxyphenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone , often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H23N5O
- Molecular Weight : 375.45 g/mol
- CAS Number : 1421515-20-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notably, it has been studied for its effects on the following:
- Serotonin Receptors : Compounds similar to this have shown affinity for serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The structural components of the compound suggest it may act as a partial agonist at these sites.
- Monoacylglycerol Lipase (MAGL) : Research indicates that derivatives of piperazine can inhibit MAGL, an enzyme involved in endocannabinoid degradation, suggesting potential applications in pain management and neuroprotection .
- Antineoplastic Activity : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines, including TK-10 and HT-29 cells. This suggests a potential role in cancer therapy .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of similar compounds:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | TK-10 Cell Line | 1.0 µM | |
| Serotonin Receptor Agonism | 5-HT1A Receptor | pK(i) 8.2 | |
| MAGL Inhibition | Monoacylglycerol Lipase | IC50 < 10 µM |
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the efficacy of various pyrimidine derivatives against human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics, indicating its potential as an anticancer agent. -
Neuroprotective Effects :
In a model of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress. This was attributed to its ability to modulate endocannabinoid signaling pathways through MAGL inhibition. -
Behavioral Studies :
Animal models treated with the compound showed reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential anxiolytic properties linked to serotonin receptor modulation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with analogs:
Key Observations
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2-methoxyphenyl group donates electrons via the methoxy substituent, enhancing aromatic π-π stacking interactions.
Heterocyclic Modifications :
- Replacing pyrimidine with oxazolo-pyridine (CAS 1324090-04-1) introduces rigidity, which may reduce conformational flexibility but improve metabolic stability .
Polarity and Solubility :
- The hydroxyethyl-piperazine in CAS 458.0 compound increases hydrophilicity, likely improving aqueous solubility compared to the target compound’s methoxyphenyl group .
Steric and Lipophilic Effects :
- The naphthyl group in CAS 1021119-24-3 adds steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .
Q & A
Q. What are the typical synthetic routes and key challenges in synthesizing this compound?
The compound is synthesized via multi-step routes involving sequential functionalization of the piperazine, pyrimidine, and pyridine moieties. Key steps include:
- Coupling reactions : Formation of the pyridin-2-ylamino-pyrimidine core using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
- Piperazine functionalization : Introduction of the 2-methoxyphenyl group via amidation or alkylation under reflux conditions (e.g., ethanol or DMF as solvents) .
- Purification : Column chromatography or recrystallization is critical due to the compound’s polarity and potential side products . Challenges include optimizing reaction conditions (e.g., catalyst loading, temperature) to improve yields and selectivity .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions and hydrogen bonding in the pyridin-2-ylamino group .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., piperazine-pyrimidine interactions) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. What preliminary assays are used to assess its biological activity?
- In vitro binding assays : Fluorescence polarization or SPR to evaluate affinity for kinases or GPCRs, given the piperazine-pyrimidine scaffold’s prevalence in kinase inhibitors .
- Cellular viability assays : MTT or ATP-luminescence in cancer cell lines to screen for cytotoxicity .
Advanced Research Questions
Q. How can computational modeling guide target identification and binding mode analysis?
- Molecular docking : Predict interactions with kinase ATP-binding pockets (e.g., VEGFR2, EGFR) using software like AutoDock or Schrödinger .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify key residues (e.g., hinge-region interactions in kinases) .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors/acceptors) to prioritize structural analogs .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Off-target profiling : Use kinome-wide selectivity screens (e.g., KinomeScan) to identify unintended targets contributing to variability .
- Metabolic stability testing : Assess liver microsomal degradation to determine if metabolite interference explains discrepancies .
Q. How should researchers design experiments to optimize pharmacokinetic properties?
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyls) to the 2-methoxyphenyl moiety to improve solubility without compromising target binding .
- Pro-drug strategies : Mask polar groups (e.g., piperazine nitrogen) with ester linkages to enhance bioavailability .
- In vivo PK studies : Monitor plasma half-life and tissue distribution in rodent models using LC-MS/MS .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 knockouts : Delete putative targets (e.g., PI3K isoforms) in cell lines to confirm on-target effects .
- Phosphoproteomics : LC-MS-based profiling to map downstream signaling changes (e.g., AKT/mTOR pathway inhibition) .
- Animal efficacy models : Xenograft studies with dose titration to correlate target engagement with tumor growth inhibition .
Methodological Considerations
Q. What safety protocols are critical for handling this compound?
- Hazard mitigation : Use fume hoods for synthesis/purification; refer to SDS data for PPE requirements (e.g., nitrile gloves, lab coats) .
- Waste disposal : Neutralize acidic/basic byproducts before incineration to prevent environmental contamination .
Q. How can researchers address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound stability in aqueous buffers .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance dissolution rates for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
